molecular formula C13H11N3 B11891414 4-(5-(Aminomethyl)pyridin-3-yl)benzonitrile CAS No. 1346691-62-0

4-(5-(Aminomethyl)pyridin-3-yl)benzonitrile

Cat. No.: B11891414
CAS No.: 1346691-62-0
M. Wt: 209.25 g/mol
InChI Key: JCCTUMSJMQXJTP-UHFFFAOYSA-N
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Description

4-(5-(Aminomethyl)pyridin-3-yl)benzonitrile is a chemical compound with the molecular formula C13H11N3. It is characterized by the presence of a pyridine ring substituted with an aminomethyl group at the 5-position and a benzonitrile group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Aminomethyl)pyridin-3-yl)benzonitrile typically involves the reaction of 3-cyanopyridine with formaldehyde and ammonia, followed by a nucleophilic substitution reaction with 4-bromobenzonitrile. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-(Aminomethyl)pyridin-3-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-(Aminomethyl)pyridin-3-yl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 4-(5-(Aminomethyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the benzonitrile group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(Aminomethyl)pyridin-3-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and benzonitrile groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1346691-62-0

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

4-[5-(aminomethyl)pyridin-3-yl]benzonitrile

InChI

InChI=1S/C13H11N3/c14-6-10-1-3-12(4-2-10)13-5-11(7-15)8-16-9-13/h1-5,8-9H,7,15H2

InChI Key

JCCTUMSJMQXJTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=CC(=C2)CN

Origin of Product

United States

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